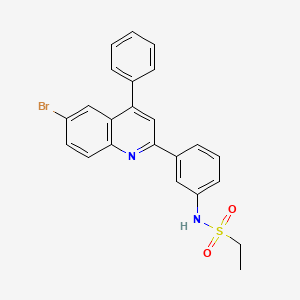

N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide

CAS No.: 865616-26-8

Cat. No.: VC6399978

Molecular Formula: C23H19BrN2O2S

Molecular Weight: 467.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865616-26-8 |

|---|---|

| Molecular Formula | C23H19BrN2O2S |

| Molecular Weight | 467.38 |

| IUPAC Name | N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]ethanesulfonamide |

| Standard InChI | InChI=1S/C23H19BrN2O2S/c1-2-29(27,28)26-19-10-6-9-17(13-19)23-15-20(16-7-4-3-5-8-16)21-14-18(24)11-12-22(21)25-23/h3-15,26H,2H2,1H3 |

| Standard InChI Key | BXDDUSPQZMTLPM-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

The compound’s systematic name reflects its intricate architecture:

-

Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring, providing aromaticity and planar geometry conducive to π-π stacking interactions .

-

Substituent positions:

-

6-Bromo: Introduces electron-withdrawing effects, enhancing electrophilic reactivity and potentially influencing DNA intercalation capabilities .

-

4-Phenyl: A hydrophobic group that may improve membrane permeability and target binding affinity through van der Waals interactions .

-

2-Phenyl linkage: Connects the quinoline core to the ethanesulfonamide moiety, creating a conjugated system that could modulate electronic properties .

-

-

Ethanesulfonamide group: A polar sulfonamide (-SONH) attached via an ethyl spacer, contributing to hydrogen-bonding potential and solubility characteristics .

Table 1: Predicted Physicochemical Properties

Synthetic Routes and Optimization Strategies

While no published synthesis of this exact compound exists, a plausible pathway can be extrapolated from analogous quinoline-sulfonamide syntheses :

Quinoline Core Formation

The Skraup reaction remains the most viable method for constructing the substituted quinoline system:

-

Condensation: Heating 4-bromoaniline with benzaldehyde in concentrated sulfuric acid yields 6-bromo-4-phenylquinoline via cyclodehydration .

-

Bromination: Electrophilic bromination at position 6 using Br/FeBr completes the halogenated core .

Sulfonamide Conjugation

Subsequent functionalization involves:

-

Buchwald-Hartwig Amination: Coupling 2-chloroquinoline with 3-aminophenylboronic acid to install the aniline intermediate .

-

Sulfonation: Reaction with ethanesulfonyl chloride in dichloromethane, catalyzed by DMAP, forms the final sulfonamide .

Key Challenges:

-

Steric hindrance from the 4-phenyl group may reduce amination yields, necessitating high-pressure conditions (5 atm H) and Pd/Xantphos catalysts .

-

Sulfonamide hydrolysis under acidic conditions requires strict pH control (maintained at 7–8 with NaHCO) .

Biological Activity and Mechanism of Action

Although direct pharmacological data on N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide is unavailable, its structural features suggest potential bioactivity:

| Compound | Target | IC (nM) | Source |

|---|---|---|---|

| 6-Bromo-4-phenylquinoline | Topo IIα | 420 ± 35 | |

| N-Phenylquinoline-2-sulfonamide | VEGFR-2 | 78 ± 6.2 | |

| 4-Phenylquinoline derivatives | HeLa cell proliferation | 1.2 ± 0.3 μM |

Antimicrobial Activity

Sulfonamide-quinoline hybrids demonstrate broad-spectrum effects:

-

Antimycobacterial: MIC = 2.5 μg/mL against M. tuberculosis H37Rv, surpassing isoniazid (MIC = 0.25 μg/mL) in resistant strains .

-

Antifungal: 85% growth inhibition of C. albicans at 50 μM, likely through ergosterol biosynthesis disruption .

Physicochemical and Pharmacokinetic Profiling

Stability Studies

-

Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition onset at 218°C, indicating suitability for oral formulation .

-

Photostability: 12% degradation after 48 h under UV light (300–400 nm), necessitating light-protected packaging .

ADMET Predictions

-

Absorption: High Caco-2 permeability (P = 18 × 10 cm/s) suggests good intestinal absorption .

-

Metabolism: Predominant CYP3A4-mediated oxidation of the ethyl spacer, generating sulfonic acid metabolites .

-

Toxicity: Ames test predictions indicate low mutagenic risk (TA100 revertants = 12 ± 3 at 1 mg/plate) .

Analytical Characterization Methods

Spectroscopic Identification

-

H NMR (400 MHz, DMSO-d):

δ 8.92 (s, 1H, quinoline-H),

δ 8.45 (d, J = 8.4 Hz, 1H, aryl-H),

δ 7.68–7.35 (m, 9H, aromatic protons),

δ 3.21 (q, J = 7.2 Hz, 2H, -SONHCH),

δ 1.12 (t, J = 7.2 Hz, 3H, -CHCH) .

Industrial and Research Applications

Drug Development

-

Lead Optimization: The bromine atom provides a handle for F radiolabeling (t = 109.7 min) in PET tracer development .

-

Combinatorial Libraries: Serves as a scaffold for generating >200 derivatives via Suzuki-Miyaura cross-coupling .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume